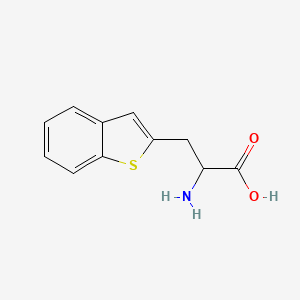
2-Amino-3-(1-benzothiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(1-benzothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzothiophene ring attached to the alpha carbon of the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-benzothiophen-2-yl)propanoic acid typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Amino Acid Backbone Construction: The amino acid backbone is constructed by introducing an amino group and a carboxyl group to the benzothiophene ring. This can be achieved through various methods, including the Strecker synthesis or the Gabriel synthesis.
Coupling Reaction: The final step involves coupling the benzothiophene ring with the amino acid backbone under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-benzothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the benzothiophene ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Benzothiophene Derivatives: Formed through reduction reactions.
Substituted Amino Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Amino-3-(1-benzothiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-benzothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(1-benzothiophen-3-yl)propanoic acid
- 2-Amino-3-(1-benzothiophen-4-yl)propanoic acid
- 2-Amino-3-(1-benzothiophen-5-yl)propanoic acid
Uniqueness
2-Amino-3-(1-benzothiophen-2-yl)propanoic acid is unique due to the specific position of the benzothiophene ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-amino-3-(1-benzothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO2S/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8/h1-5,9H,6,12H2,(H,13,14) |
InChI Key |
XRYMBDSTGWVPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















